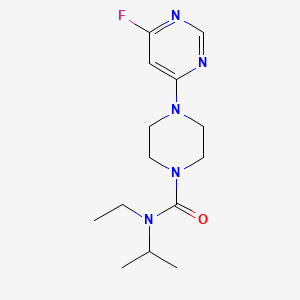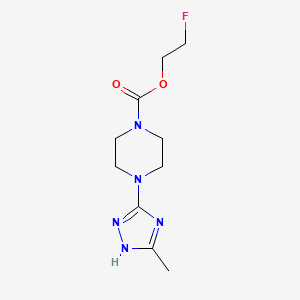![molecular formula C11H14N4O3S B6982840 N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6982840.png)
N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxypyridine moiety attached to a pyrazole ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Methoxypyridine Intermediate: The starting material, 5-methoxypyridine, undergoes a series of reactions to introduce the desired functional groups.
Coupling with Pyrazole: The methoxypyridine intermediate is then coupled with a pyrazole derivative under specific conditions, often involving a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the methoxypyridine or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpentan-2-yl)pyridin-3-amine: This compound shares a similar pyridine structure but differs in its functional groups and overall structure.
N-[5-(6-fluoro-8-{[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl}-2-morpholinoquinazolin-4-yl)-2-methoxypyridin-3-yl]methanesulfonamide: This compound has a similar methoxypyridine moiety but includes additional functional groups and a more complex structure.
Uniqueness
N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide is unique due to its specific combination of a methoxypyridine moiety, a pyrazole ring, and a sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-15-11(3-4-13-15)19(16,17)14-7-9-5-10(18-2)8-12-6-9/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFKSLSEIAZIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)NCC2=CC(=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-[[4-(ethylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate](/img/structure/B6982758.png)
![(1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B6982761.png)
![2-[[1-Cyclopropylethyl(methyl)sulfamoyl]-methylamino]-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B6982763.png)
![(1S,4S)-2-benzyl-5-(2-methylpyrazol-3-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B6982771.png)
![methyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6982782.png)
![(1S,4S)-2-benzyl-5-(1,2-dimethylimidazol-4-yl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B6982802.png)
![1-Benzyl-1-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]urea](/img/structure/B6982808.png)
![Methyl 5-[[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]methyl]pyridine-2-carboxylate](/img/structure/B6982809.png)
![methyl 5-[[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]methyl]pyridine-2-carboxylate](/img/structure/B6982819.png)
![5-chloro-N-[(5-methoxypyridin-3-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6982832.png)
![N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]ethanesulfonamide](/img/structure/B6982854.png)
![Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate](/img/structure/B6982858.png)


